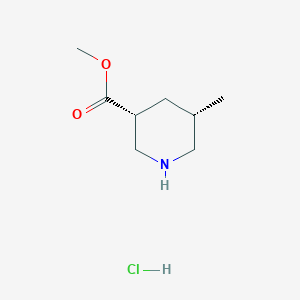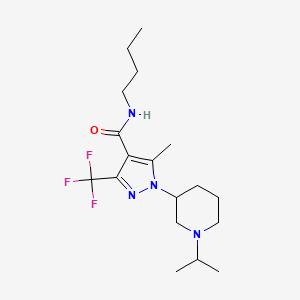
cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is methyl (3R,5S)-5-methylpiperidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular structure of “cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a carboxylate group attached to the methyl group .Physical And Chemical Properties Analysis
“Cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a solid substance with a molecular weight of 193.67 . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis Research on compounds structurally related to cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride often targets the development of asymmetric synthesis methods. For example, the novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, showcases the utility of piperidine derivatives in synthesizing biologically active molecules (Hao et al., 2011). This highlights the potential of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride in serving as a building block or intermediate in the synthesis of pharmaceuticals.
Chiral Ligands and Enantioselective Catalysis The stereoselective synthesis of piperidine derivatives, such as the creation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrates the significance of these compounds in generating chiral ligands for enantioselective catalysis (Boev et al., 2015). These findings suggest that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be explored for similar applications in asymmetric synthesis, potentially leading to the development of novel, enantioselective catalysts.
Organic Synthesis and Chemical Transformations Research into the synthesis of α-Aminopyrrole derivatives from piperidine-based compounds, like the development of a strategy using 4-methyleneisoxazol-3-ones, indicates the versatility of piperidine derivatives in organic synthesis. Such studies reveal the potential of piperidine-based compounds, including cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride, in facilitating complex chemical transformations and synthesizing heterocyclic compounds with potential pharmaceutical applications (Galenko et al., 2019).
Biological Activity and Drug Development Although direct studies on the biological activity of cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride were not found, research on structurally related compounds often aims to evaluate their potential as biologically active molecules. For instance, the synthesis and evaluation of sigma receptor ligands with neuroprotective effects underscore the therapeutic potential of piperidine derivatives in drug development (Prezzavento et al., 2010). This suggests that cis-Methyl 5-methylpiperidine-3-carboxylate hydrochloride could be investigated for similar pharmacological properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBUUGGYBZEBNC-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)




![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)



![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)

